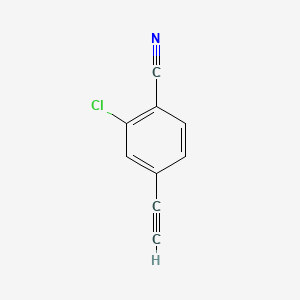
2-Chloro-4-ethynylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-4-ethynylbenzonitrile is an organic compound with the molecular formula C9H4ClN It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom at the second position and an ethynyl group at the fourth position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynylbenzonitrile can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-chloro-4-iodobenzonitrile with ethynylmagnesium bromide in the presence of a palladium catalyst. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
化学反应分析
Types of Reactions
2-Chloro-4-ethynylbenzonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the chlorine and ethynyl groups influence the reactivity and regioselectivity of the reaction.
Nucleophilic Aromatic Substitution: The compound can also undergo nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups.
Coupling Reactions: The ethynyl group allows for participation in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with other alkynes or aryl halides.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination, and nitric acid (HNO3) with sulfuric acid (H2SO4) for nitration.
Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and copper(I) iodide (CuI) are commonly used in Sonogashira coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine yields 2-bromo-4-ethynylbenzonitrile, while nucleophilic substitution with methoxide results in 2-methoxy-4-ethynylbenzonitrile .
科学研究应用
2-Chloro-4-ethynylbenzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 2-Chloro-4-ethynylbenzonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. For example, in nucleophilic aromatic substitution, the chlorine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrobenzonitrile: Similar in structure but with a nitro group instead of an ethynyl group.
4-Ethynylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-iodobenzonitrile: Contains an iodine atom instead of an ethynyl group, affecting its reactivity in coupling reactions.
Uniqueness
2-Chloro-4-ethynylbenzonitrile is unique due to the presence of both chlorine and ethynyl groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of reactions makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C9H4ClN |
|---|---|
分子量 |
161.59 g/mol |
IUPAC 名称 |
2-chloro-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H4ClN/c1-2-7-3-4-8(6-11)9(10)5-7/h1,3-5H |
InChI 键 |
RHDJSOYNLYTZHK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=C(C=C1)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



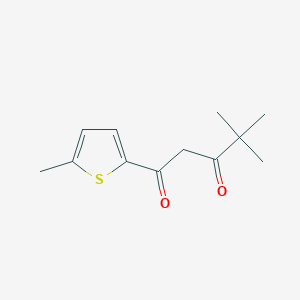
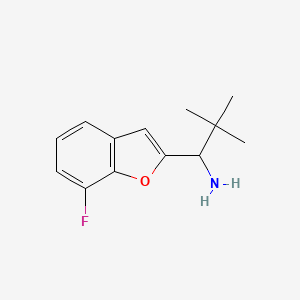
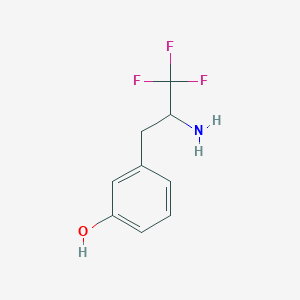

![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-thiophen-2-YL-propionic acid](/img/structure/B13480685.png)


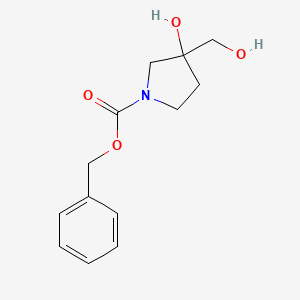
![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)
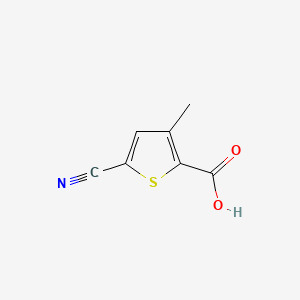
![5,8-Diazaspiro[3.6]decane dihydrochloride](/img/structure/B13480726.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)
